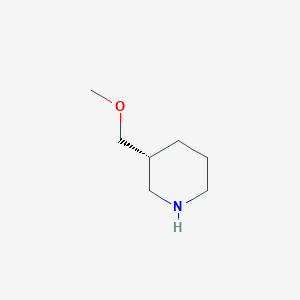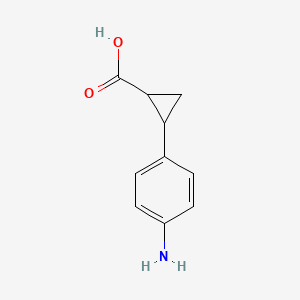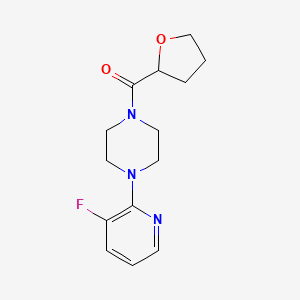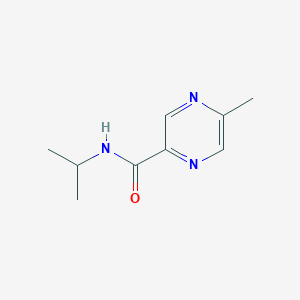
(3R)-3-(methoxymethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-(Metoxi-metil)piperidina es un derivado quiral de la piperidina caracterizado por la presencia de un grupo metoxi-metil en la tercera posición del anillo de piperidina
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de (3R)-3-(metoxi-metil)piperidina típicamente involucra los siguientes pasos:
Material de partida: La síntesis a menudo comienza con piperidina disponible comercialmente.
Resolución quiral: El centro quiral en la tercera posición se puede introducir utilizando auxiliares quirales o catalizadores.
Métodos de producción industrial: En un entorno industrial, la producción de (3R)-3-(metoxi-metil)piperidina puede implicar:
Síntesis a gran escala: Utilizando reactores de flujo continuo para asegurar una calidad y un rendimiento constantes.
Purificación: Empleo de técnicas como la cristalización o la cromatografía para obtener el enantiómero deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: (3R)-3-(Metoxi-metil)piperidina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo metoxi-metil se puede oxidar para formar aldehídos o ácidos carboxílicos.
Reducción: El anillo de piperidina se puede reducir para formar piperidinas con diferentes patrones de sustitución.
Sustitución: El grupo metoxi-metil se puede sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Catalizadores como paladio sobre carbono o hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales:
Productos de oxidación: Aldehídos, ácidos carboxílicos.
Productos de reducción: Varias piperidinas sustituidas.
Productos de sustitución: Piperidinas con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
(3R)-3-(Metoxi-metil)piperidina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (3R)-3-(metoxi-metil)piperidina involucra su interacción con objetivos moleculares específicos:
Objetivos moleculares: Puede interactuar con enzimas o receptores, modulando su actividad.
Vías implicadas: El compuesto puede influir en varias vías bioquímicas, lo que lleva a sus efectos observados.
Comparación Con Compuestos Similares
(3R)-3-(Metoxi-metil)piperidina se puede comparar con otros compuestos similares:
Compuestos similares: (3S)-3-(metoxi-metil)piperidina, (3R)-3-(hidroximetil)piperidina, (3R)-3-(etoxi-metil)piperidina.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
(3R)-3-(methoxymethyl)piperidine |
InChI |
InChI=1S/C7H15NO/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3/t7-/m1/s1 |
Clave InChI |
ZVNNEPYIBDITIW-SSDOTTSWSA-N |
SMILES isomérico |
COC[C@@H]1CCCNC1 |
SMILES canónico |
COCC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12271455.png)
![N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12271462.png)
![2-tert-butyl-1-(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B12271464.png)
![2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12271471.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B12271476.png)
![4-[1-(3,6-Dimethylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12271479.png)
![4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12271487.png)

![2-(4-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B12271493.png)
![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12271501.png)


![2-[cyclopentyl(methyl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12271532.png)
